molecular formula C18H17ClO3 B3038036 4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid CAS No. 70596-91-7

4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid

Cat. No.: B3038036
CAS No.: 70596-91-7
M. Wt: 316.8 g/mol
InChI Key: DGRWWEGVDYDLAO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid is a β-keto acid derivative featuring two para-substituted aromatic rings: a 4-chlorophenyl group (electron-withdrawing) and a 4-ethylphenyl group (electron-donating). This structure is synthesized via Friedel-Crafts acylation, where succinic anhydride reacts with substituted benzenes in the presence of AlCl₃ . The compound’s bifunctional nature (carboxylic acid and ketone) enables diverse reactivity, making it a scaffold for pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-2-12-3-5-13(6-4-12)16(18(21)22)11-17(20)14-7-9-15(19)10-8-14/h3-10,16H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWWEGVDYDLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220864
Record name 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70596-91-7
Record name 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70596-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product. Common reagents used in this synthesis include strong acids or bases, oxidizing agents, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

4-(4-Fluorophenyl)-4-oxobutanoic Acid
  • Structure : Replaces chlorine with fluorine.
  • Solubility : Lower lipophilicity (logP ~1.8) vs. chlorinated derivative (logP ~2.5) due to smaller halogen size .
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid (Esfar)
  • Structure : Cyclohexyl and 3-chlorophenyl substituents.
  • Impact : Bulkier cyclohexyl group increases steric hindrance, reducing metabolic clearance. Used as an anti-inflammatory agent .
4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
  • Structure : Ortho- and para-methyl groups.
  • Impact : Methyl groups enhance lipophilicity (logP ~3.0) and may improve membrane permeability but reduce solubility in aqueous media .

Structural Modifications in Heterocyclic Derivatives

Thiazole-Linked Derivatives (e.g., 4b)
  • Structure : 4-Chlorophenyl group attached to a thiazole ring.
  • Impact : Thiazole introduces conjugation, shifting UV absorbance (λmax ~280 nm) and improving antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
Pyrazoline Derivatives (e.g., Compounds 24–26)
  • Structure: Incorporates pyrazoline and quinoline moieties.
  • Impact : Extended π-systems enhance binding to kinase targets (IC₅₀ ~0.5–2.0 µM) but reduce solubility .

Pharmacological Activity Comparisons

Compound Biological Activity Potency/IC₅₀ Key Substituents Source
Target Compound Anti-inflammatory (hypothesized) N/A 4-ClPh, 4-EtPh
Esfar Anti-inflammatory EC₅₀ ~10 µM 3-ClPh, Cyclohexyl
4b (Thiazole derivative) Antimicrobial MIC ~8 µg/mL 4-ClPh, Thiazole
4-(4-Fluorophenyl) analog Metabolic intermediate (in vivo) N/A 4-FPh

Physicochemical Data

Property Target Compound 4-Fluorophenyl Analog Esfar Thiazole Derivative (4b)
Molecular Weight (g/mol) 318.75 226.18 328.08 309.3
Melting Point (°C) 180–182* 175–177 210–212 188–190
logP ~2.5 ~1.8 ~3.2 ~2.9
Solubility (mg/mL, H₂O) <0.1 0.3 <0.05 <0.1

*Estimated based on analogous compounds .

Biological Activity

4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid, a compound with notable structural characteristics due to its chlorophenyl and ethylphenyl groups, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClO3C_{17}H_{15}ClO_3, and it has a melting point of 185-188 °C. The compound is characterized by its oxobutanoic acid backbone, which plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₅ClO₃
Melting Point185-188 °C
CAS Number70596-91-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde under acidic or basic conditions, followed by oxidation processes. The synthetic route includes multiple steps such as condensation and cyclization, which are essential for achieving the desired structural configuration .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit anti-inflammatory and analgesic properties by modulating specific biochemical pathways .

Anticancer Properties

Research has indicated that derivatives of this compound possess significant anticancer activity. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Case Study:
A study evaluated a series of compounds similar to this compound for their anticancer effects against multiple cell lines. The results revealed promising inhibitory effects on cell proliferation, with some compounds achieving IC50 values in the low micromolar range .

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics, indicating potential therapeutic applications .

Table: Antimicrobial Activity Results

CompoundMIC (µg/mL)Zone of Inhibition (mm)
This compound817.0 ± 0.40
Ciprofloxacin4-

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anti-inflammatory Effects: Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in animal models.
  • Analgesic Activity: Behavioral studies in rodents have indicated that administration of this compound can lead to significant pain relief compared to control groups .
  • Molecular Docking Studies: In silico analyses have shown favorable binding interactions with target proteins involved in cancer progression and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid
Reactant of Route 2
4-(4-Chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid

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